molecular formula C15H19Cl2N3O4 B12384612 Maribavir-d6

Maribavir-d6

Cat. No.: B12384612
M. Wt: 382.3 g/mol
InChI Key: KJFBVJALEQWJBS-SVBDEVFPSA-N
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Description

Maribavir-d6 is a deuterated form of Maribavir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Maribavir is a benzimidazole riboside that inhibits the CMV enzyme pUL97 kinase, thereby preventing viral replication . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maribavir-d6 involves the incorporation of deuterium atoms into the Maribavir molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Maribavir-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Maribavir-d6 has several scientific research applications, including:

    Chemistry: Used as a tool to study the effects of deuterium incorporation on the chemical stability and reactivity of benzimidazole derivatives.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated antiviral agents.

    Medicine: Explored for its potential to treat CMV infections with improved efficacy and reduced side effects compared to non-deuterated Maribavir.

    Industry: Utilized in the development of more stable and effective antiviral medications

Mechanism of Action

Maribavir-d6 exerts its antiviral effects by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97. This inhibition prevents the phosphorylation of proteins necessary for CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids. By blocking these critical steps in the viral life cycle, this compound effectively halts CMV replication .

Comparison with Similar Compounds

Similar Compounds

    Ganciclovir: Another antiviral used to treat CMV infections, but it targets the viral DNA polymerase.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

    Cidofovir: An antiviral that inhibits viral DNA polymerase.

    Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase

Uniqueness of Maribavir-d6

This compound is unique due to its mechanism of action, targeting the CMV enzyme pUL97 rather than the viral DNA polymerase. This distinct target reduces the likelihood of cross-resistance with other CMV antivirals. Additionally, the incorporation of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects .

Properties

Molecular Formula

C15H19Cl2N3O4

Molecular Weight

382.3 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3

InChI Key

KJFBVJALEQWJBS-SVBDEVFPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl

Origin of Product

United States

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